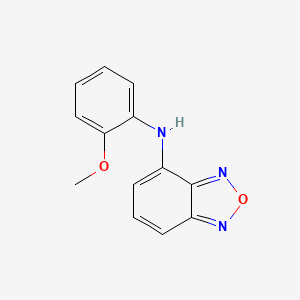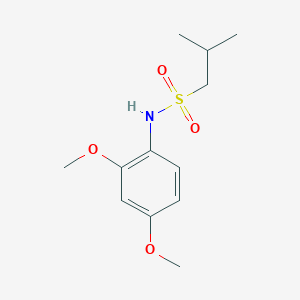![molecular formula C15H22N2O3S B5632906 ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5632906.png)
ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Mechanism of Action
Ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is a selective inhibitor of CK2, which is overexpressed in many cancer cells and is involved in the regulation of multiple signaling pathways that promote cell growth and survival. By inhibiting CK2, ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate disrupts these signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
In neurodegenerative disease research, ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has been shown to inhibit the aggregation of mutant huntingtin protein in Huntington's disease and alpha-synuclein protein in Parkinson's disease, which are key pathological features of these diseases.
In viral infection research, ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has been shown to inhibit the replication of hepatitis C virus and human papillomavirus by disrupting the interaction between viral proteins and host cell proteins.
Biochemical and Physiological Effects
ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In cancer research, ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In neurodegenerative disease research, ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has been shown to have neuroprotective effects and improve cognitive function. In viral infection research, ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has been shown to inhibit viral replication.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate in lab experiments is its specificity for CK2, which allows for the selective inhibition of this protein kinase without affecting other signaling pathways. However, one limitation of using ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is its potential toxicity, as it has been shown to cause hepatotoxicity and gastrointestinal side effects in some clinical studies.
Future Directions
There are several future directions for research on ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate. In cancer research, future studies could focus on the combination of ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate with other chemotherapy agents or targeted therapies to improve treatment efficacy. In neurodegenerative disease research, future studies could focus on the development of ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate analogs with improved pharmacokinetic properties and reduced toxicity. In viral infection research, future studies could focus on the use of ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate in combination with other antiviral agents to improve treatment efficacy.
Synthesis Methods
The synthesis of ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate involves several steps, including the reaction of 2-amino-4-methyl-3-thiophenecarboxylic acid with ethyl chloroformate to form ethyl 2-amino-4-methyl-3-thiophenecarboxylate. This compound is then reacted with cyclohexyl isocyanate to form ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate. The final product is obtained through purification by column chromatography.
Scientific Research Applications
Ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models.
In neurodegenerative disease research, ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has been shown to have neuroprotective effects in animal models of Huntington's disease and Parkinson's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In viral infection research, ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has been shown to inhibit the replication of hepatitis C virus and human papillomavirus in vitro.
properties
IUPAC Name |
ethyl 2-amino-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-20-15(19)11-9(2)12(21-13(11)16)14(18)17-10-7-5-4-6-8-10/h10H,3-8,16H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEQTHCBJHMZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5632834.png)

![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5632846.png)


![1-(2,5-difluorobenzoyl)-4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5632861.png)
![(1H-1,2,3-benzotriazol-1-ylmethyl)[3-(trifluoromethyl)phenyl]amine](/img/structure/B5632870.png)

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5632898.png)
![(3aR*,9bR*)-2-[(2-piperidin-1-ylpyrimidin-5-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632901.png)


![2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5632921.png)
![N-{2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]ethyl}acetamide](/img/structure/B5632928.png)